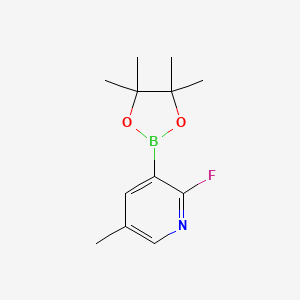

2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER

Description

Properties

IUPAC Name |

2-fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO2/c1-8-6-9(10(14)15-7-8)13-16-11(2,3)12(4,5)17-13/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQBAQPBHXGGKBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660271 | |

| Record name | 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073371-96-6 | |

| Record name | 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073371-96-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Fluoro-5-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Specific Preparation of 2-Fluoro-5-Methylpyridine-3-Boronic Acid Pinacol Ester

Palladium-Catalyzed Borylation of 2-Fluoro-5-Bromopyridine

The most documented and practical method for synthesizing 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester involves the palladium-catalyzed borylation of 2-fluoro-5-bromopyridine with bis(pinacolato)diboron, potassium acetate as base, in a mixed solvent system of 1,4-dioxane and water under inert atmosphere (nitrogen). The reaction is typically conducted at 100 °C for 12 hours.

$$

\text{2-Fluoro-5-bromopyridine} + \text{Bis(pinacolato)diboron} \xrightarrow[\text{KOAc}]{\text{Pd(PPh}3)4, \text{Dioxane/H}_2\text{O}, 100^\circ C} \text{2-Fluoro-5-methylpyridine-3-boronic acid pinacol ester}

$$

- 2-Fluoro-5-bromopyridine (17.6 g)

- Bis(pinacolato)diboron (38.1 g)

- Potassium acetate (50.0 g)

- Tetrakis(triphenylphosphine)palladium(0) (5.7 g)

- Solvent: 600 mL 1,4-dioxane + 100 mL water

- Temperature: 100 °C

- Time: 12 hours

- Atmosphere: Nitrogen (inert)

- Work-up: Cooling, filtration, solvent removal, extraction with dichloromethane, and purification by column chromatography

- Yield: Approximately 90%

This method yields the pinacol ester directly, avoiding the isolation of free boronic acid, which can be less stable.

Notes on Reaction Conditions and Variations

- The choice of base (potassium acetate) and solvent mixture (dioxane/water) is critical for the reaction efficiency.

- The reaction temperature (around 100 °C) and inert atmosphere prevent side reactions and degradation.

- The catalyst Pd(PPh3)4 is commonly used due to its high activity in borylation.

- The pinacol ester is formed in situ by the reaction of the diboron reagent with the arylpalladium intermediate.

- Alternative metal catalysts or ligands can be explored for optimization, but Pd(PPh3)4 remains standard.

Summary Table of Preparation Method

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 2-Fluoro-5-bromopyridine, bis(pinacolato)diboron, KOAc, Pd(PPh3)4, dioxane/H2O | Pd-catalyzed borylation at 100 °C for 12 h under N2 | ~90 | Direct synthesis of pinacol ester, high yield, mild conditions |

| 2 | Work-up with filtration, solvent removal, extraction, column chromatography | Purification of product | N/A | Standard purification procedure |

Additional Insights from Literature

- The halogen-metal exchange method could be an alternative but is less preferred for substrates bearing sensitive functional groups like fluorine and methyl substituents due to possible side reactions.

- Directed ortho-metalation is more suitable for substrates with directing groups and may require low temperatures (-78 °C) and strong bases such as LDA or t-BuLi, which complicates scale-up.

- The palladium-catalyzed borylation method is widely accepted for its operational simplicity, functional group tolerance, and scalability, making it the method of choice for preparing 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester.

Research Findings and Practical Applications

- The synthesized 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester is a key intermediate in the synthesis of complex molecules, including pharmaceuticals and materials science compounds, due to its ability to form C-C bonds efficiently in Suzuki-Miyaura cross-coupling reactions.

- Recent studies emphasize the importance of boronic esters in developing new chemical methodologies and biologically active molecules, highlighting the need for reliable and high-yielding synthetic routes.

- Handling and storage recommendations include maintaining ambient temperature and using appropriate protective equipment due to potential irritant properties of boronic esters.

Chemical Reactions Analysis

Types of Reactions:

Suzuki-Miyaura Cross-Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form carbon-carbon bonds.

Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid or other oxidized derivatives.

Common Reagents and Conditions:

Palladium Catalysts: Palladium acetate or palladium chloride are commonly used catalysts.

Bases: Potassium carbonate or sodium hydroxide are typical bases used in these reactions.

Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Boronic Acids: Formed through oxidation of the boronic ester group.

Substituted Pyridines: Formed through nucleophilic substitution of the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 237.08 g/mol. Its structure features a boronic acid functional group, which is crucial for various chemical reactions, especially in forming carbon-carbon bonds.

Synthetic Methodologies

Suzuki-Miyaura Coupling Reaction

One of the primary applications of 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester is in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of biaryl compounds by coupling aryl halides with boronic acids in the presence of palladium catalysts. The compound acts as a boron source, allowing for the synthesis of complex organic molecules.

| Reaction Type | Key Features | Common Conditions |

|---|---|---|

| Suzuki-Miyaura Coupling | Forms carbon-carbon bonds | Palladium catalyst, base (KCO), toluene |

| Protodeboronation | Removal of boronic acid group | Radical initiators, methanol |

Medicinal Chemistry

In medicinal chemistry, 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester serves as an intermediate in the synthesis of various pharmaceutical compounds. Its ability to participate in C-C bond formation makes it valuable for developing drug candidates targeting various diseases.

Case Study: Drug Development

Recent studies have utilized this compound in synthesizing inhibitors for specific enzymes involved in cancer pathways. For instance, it has been incorporated into the synthesis of compounds that inhibit protein kinases, which are crucial targets in cancer therapy.

Material Science

The compound is also explored for applications in material science, particularly in developing advanced materials such as polymers and nanomaterials. Its unique chemical properties allow for modifications that enhance material characteristics, including conductivity and thermal stability.

Biological Applications

Beyond synthetic applications, 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester has potential uses in biological systems. It can be employed to synthesize biologically active molecules that interact with biological targets, making it useful in drug discovery and development processes.

Analytical Chemistry

In analytical chemistry, this compound can serve as a reagent for detecting specific biomolecules or as part of a labeling strategy in proteomics research. Its ability to form stable complexes with certain targets allows for enhanced detection methods.

Mechanism of Action

The primary mechanism of action of 2-FLUORO-5-METHYLPYRIDINE-3-BORONIC ACID PINACOL ESTER involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group interacts with the palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among analogous compounds lie in substituent types, positions, and electronic effects:

Reactivity in Cross-Coupling Reactions

- Electron Effects : The fluorine atom in 2-fluoro-5-methylpyridine-3-BA pinacol ester withdraws electrons, activating the boron center for transmetalation in Suzuki reactions. The methyl group donates electrons, balancing reactivity .

- Steric Hindrance : Compounds with bulky groups (e.g., methoxy in 5-Fluoro-2-methoxypyridine-3-BA) show reduced coupling efficiency compared to methyl-substituted analogs .

- Hydrolysis Stability : Fluorine’s electronegativity stabilizes the boronic ester against hydrolysis, as observed in studies of 4-nitrophenylboronic acid pinacol ester reacting with H₂O₂ .

Commercial Availability and Purity

- Target Compound : Available in 5 g to 100 g quantities with >97% purity (TOLLY CHEMICALS, ~$10,000/5g) .

- Analogous Compounds : Prices vary; e.g., 1-Methyl-5-(trifluoromethyl)-1H-pyrazole-4-BA pinacol ester costs €256/250 mg , while sulfur-containing derivatives (e.g., 2-Fluoro-5-(methylthio)phenyl-BA) are discontinued due to lower demand .

Biological Activity

2-Fluoro-5-methylpyridine-3-boronic acid pinacol ester is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, which plays a critical role in the development of various therapeutic agents, particularly in cancer treatment and other diseases.

Chemical Structure and Properties

The compound has the following chemical structure:

- Chemical Formula : C12H17BFNO3

- CAS Number : 124252332

- Molecular Weight : 215.14 g/mol

The presence of the fluorine atom and the boronic acid functional group enhances its reactivity and selectivity in biological systems.

The biological activity of 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester is primarily attributed to its ability to inhibit proteasome activity. This inhibition is crucial for modulating various cellular processes, including apoptosis and cell cycle progression. The compound acts by forming a reversible bond with the active site of proteasomes, thereby preventing the degradation of pro-apoptotic factors and leading to cell cycle arrest, particularly at the G2/M phase.

Anticancer Activity

Several studies have investigated the anticancer properties of boronic acid derivatives, including 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester. For instance:

-

Cell Line Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including:

- U266 Cells : IC50 values were reported as low as 6.74 nM, indicating potent activity against multiple myeloma cells.

- HepG2 Cells : Displayed IC50 values around 19.38 nM, showcasing its efficacy against liver cancer cells.

- Mechanistic Insights : The mechanism involves the inhibition of the proteasome pathway, leading to an accumulation of pro-apoptotic proteins and subsequent induction of apoptosis in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester possesses favorable characteristics such as:

- High Bioavailability : Enhanced absorption rates were observed in animal models.

- Stability : The compound exhibited increased stability compared to traditional proteasome inhibitors like bortezomib.

Comparative Analysis with Other Boronic Acid Derivatives

| Compound Name | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|

| Bortezomib | 7.05 | Proteasome Inhibition | Standard treatment for multiple myeloma |

| 2-Fluoro-5-Methylpyridine-3-Boronic Acid Pinacol Ester | 6.74 | Proteasome Inhibition | Higher potency and stability compared to bortezomib |

| Dipeptidyl Boronic Acid Derivatives | Varies | Proteasome Inhibition | Lower overall efficacy but improved pharmacokinetics |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-fluoro-5-methylpyridine-3-boronic acid pinacol ester, and how is purity validated?

- Synthesis : The compound is typically synthesized via Miyaura borylation, where a halogenated pyridine precursor (e.g., 3-bromo-2-fluoro-5-methylpyridine) reacts with bis(pinacolato)diboron in the presence of a palladium catalyst. Key steps include inert atmosphere handling and temperature control (60–80°C) to minimize deboronation .

- Purity Validation : Purity (>97%) is confirmed via HPLC (C18 column, acetonitrile/water gradient) and NMR. The fluorine substituent provides a distinct NMR signal at δ -115 to -120 ppm, while NMR shows a peak near 30 ppm for the boronate .

Q. How should researchers handle and store this compound to ensure stability?

- Storage : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to prevent hydrolysis. The pinacol ester group is moisture-sensitive, and degradation products (e.g., boronic acid) can form if exposed to humidity .

- Safety : Use fume hoods for weighing, and avoid skin contact (wear nitrile gloves). Emergency showers/eye wash stations must be accessible. Contaminated clothing should be removed immediately and decontaminated .

Q. What spectroscopic techniques are critical for structural confirmation?

- Key Techniques :

- NMR : Methyl groups appear as singlets (~δ 2.3 ppm), and pyridine protons resonate between δ 7.5–8.5 ppm.

- NMR : The boron-bound carbon is deshielded (~δ 85 ppm).

- IR Spectroscopy : B-O stretching at ~1340 cm confirms the boronate ester .

Advanced Research Questions

Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester in heteroaromatic systems?

- Optimization Factors :

- Catalyst : Pd(PPh) or Pd(dppf)Cl (1–5 mol%) in THF/water mixtures.

- Base : CsCO or KPO (2 equiv) enhances transmetalation.

- Temperature : 80–100°C for 12–24 hours.

Q. How does the fluorine substituent influence electronic properties and reactivity in cross-coupling reactions?

- Electronic Effects : The fluorine atom at C2 withdraws electron density, reducing the boronate’s nucleophilicity but improving oxidative stability. This contrasts with non-fluorinated analogs (e.g., 5-methylpyridine-3-boronic acid pinacol ester), which exhibit faster coupling but lower air stability .

- Regioselectivity : Fluorine directs cross-coupling to the para position in aryl halides. For example, coupling with 3-bromopyridine yields 3-(5-methyl-2-fluoropyridin-3-yl)pyridine as the major product .

Q. What role can this compound play in synthesizing covalent organic frameworks (COFs)?

- Application : The boronate ester enables dynamic covalent chemistry for COF assembly. For example, condensation with triol-containing linkers (e.g., hexahydroxytriphenylene) forms porous, crystalline frameworks.

- Challenges : Competing hydrolysis requires anhydrous conditions. COF-1 analogs synthesized with this compound show surface areas >700 m/g and thermal stability up to 400°C .

Q. How can researchers identify and mitigate degradation products during reactions?

- Byproduct Analysis : Common degradation products include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.